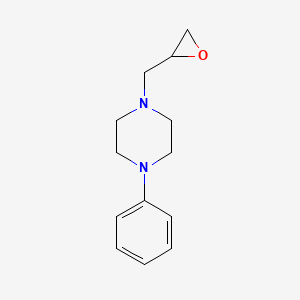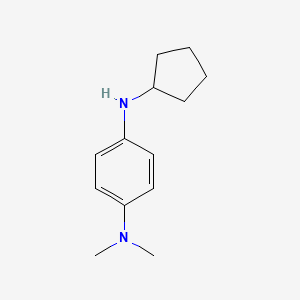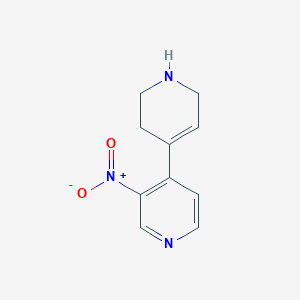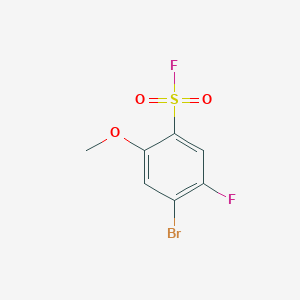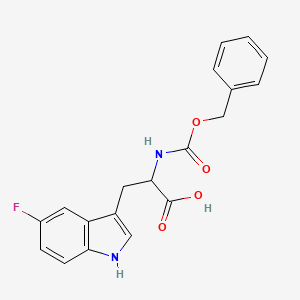![molecular formula C18H20N2O4 B13644195 N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)
N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with two hydroxyethyl groups and two carboxamide groups, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with diethanolamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The process may involve steps such as esterification, amidation, and purification to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide groups can be reduced to amines under specific conditions.
Substitution: The biphenyl core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield biphenyl-4,4’-dicarboxylic acid derivatives .
Scientific Research Applications
N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its role in drug delivery systems and as a potential pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine: Known for its use in organic electronics and optoelectronic devices.
N,N’-Bis-(2,4-dinitrophenyl)-3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diamine: Utilized in various chemical applications.
Uniqueness
N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide stands out due to its combination of hydroxyethyl and carboxamide groups, which provide unique reactivity and potential for diverse applications. Its structural features make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-[4-(2-hydroxyethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O4/c21-11-9-19-17(23)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(24)20-10-12-22/h1-8,21-22H,9-12H2,(H,19,23)(H,20,24) |
InChI Key |
DYTOKIFQODXEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)NCCO)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


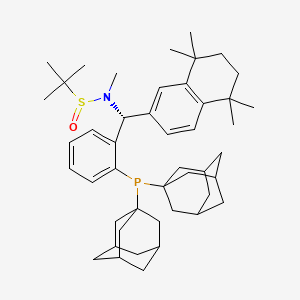
![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)

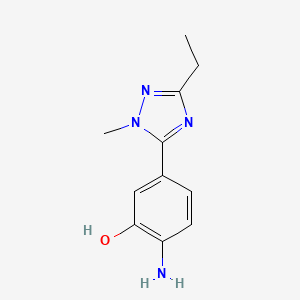

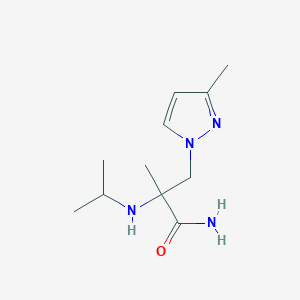

![(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)

